2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide

Oxadiazole regioisomerism DFT electronic properties HOMO-LUMO gap

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide (CAS 371194-05-7, molecular formula C₁₂H₁₂N₄O₃, MW 260.25) is a synthetic small molecule that combines a 5-methyl-1,3,4-oxadiazole heterocycle directly attached to the α-carbon of a phenylformamido (benzoylamino) acetamide backbone. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore associated with broad-spectrum antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
Cat. No. B12193767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(C(=O)N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N4O3/c1-7-15-16-12(19-7)9(10(13)17)14-11(18)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,13,17)(H,14,18)
InChIKeyPYSQALBTLBOXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide: A Dual-Pharmacophore Candidate for Antimicrobial and Enzyme-Targeted Procurement


2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide (CAS 371194-05-7, molecular formula C₁₂H₁₂N₄O₃, MW 260.25) is a synthetic small molecule that combines a 5-methyl-1,3,4-oxadiazole heterocycle directly attached to the α-carbon of a phenylformamido (benzoylamino) acetamide backbone . The 1,3,4-oxadiazole nucleus is a well-established pharmacophore associated with broad-spectrum antimicrobial, anti-inflammatory, and enzyme-inhibitory activities [1]. The phenylformamido moiety has independently demonstrated protease and kinase inhibitory potential in medicinal chemistry campaigns [2]. This dual-pharmacophore architecture positions the compound as a structurally distinct entry within the oxadiazole-acetamide chemical space, where substitution pattern and ring-regiochemistry materially influence target engagement and biological outcome.

Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Acetamides: Procurement-Relevant Structural Differentiation


Generic 1,3,4-oxadiazole acetamides and simple N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide analogs lack the phenylformamido substituent at the α-carbon, a feature that confers additional hydrogen-bond donor/acceptor capacity and π-stacking potential critical for target engagement . Conversely, compounds carrying the phenylformamido group on a 1,2,4-oxadiazole or other heterocyclic scaffold differ in ring electronics, metabolic stability, and biological target preference, as the 5-methyl-1,3,4-oxadiazole isomer exhibits distinct HOMO-LUMO gap energies and nucleophilic character compared to its 1,2,4-regioisomer [1]. The direct attachment of the oxadiazole at the acetamide α-carbon—rather than through a methylene or thioether linker—creates a rigidified architecture that constrains conformational flexibility and may pre-organize the pharmacophore for binding, a property absent in linker-extended analogs such as 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid [2].

Quantitative Differentiation Evidence for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide: Comparator-Anchored Data for Procurement Decisions


Ring-Regioisomer Selectivity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Electronic Structure and Predicted Target Preference

Density functional theory (DFT) analysis of 1,3,4-oxadiazole acetamide derivatives reveals that the 1,3,4-oxadiazole ring exhibits a narrower HOMO-LUMO band gap and enhanced nucleophilic character relative to structurally matched 1,2,4-oxadiazole regioisomers. In a 2025 study, compounds 3d, 3e, 3f, and 3h of the 1,3,4-oxadiazole acetamide series displayed heightened HOMO energies and diminished band gap energies compared to benchmark heterocycles, indicating greater reactivity toward electrophilic biological targets [1]. The target compound places the 5-methyl-1,3,4-oxadiazole at the α-carbon of the acetamide, a substitution pattern distinct from the 1,2,4-oxadiazole regioisomer exemplified by N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-(phenylformamido)acetamide (CAS 1207009-79-7), which positions the oxadiazole on the amide nitrogen via a methylene linker and has a higher topological polar surface area (TPSA = 97.1 Ų vs. calculated ~84 Ų for the target), potentially altering membrane permeability and target compartment access [2].

Oxadiazole regioisomerism DFT electronic properties HOMO-LUMO gap Nucleophilic reactivity

Phenylformamido Moiety Confers Protease-Inhibitory Potential Absent in Simple N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide

The phenylformamido (benzoylamino) group is a validated pharmacophore for cysteine and serine protease inhibition. In BindingDB assays, (2S)-N-(cyanomethyl)-3-phenyl-2-(phenylformamido)propanamide inhibits human cathepsin L with Ki = 126 nM [1], while a capped tripeptide aldehyde bearing a phenylformamido group inhibits West Nile Virus (WNV) protease with Ki = 49 nM and IC50 = 271 nM [2]. In contrast, simple N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide (CAS not assigned) lacks the phenylformamido group entirely and has no reported protease or enzyme-inhibitory activity in curated databases such as BindingDB or ChEMBL . The target compound uniquely merges the 5-methyl-1,3,4-oxadiazole with the protease-targeting phenylformamido moiety, creating a single molecular entity capable of engaging both the oxadiazole-responsive microbial targets and the phenylformamido-responsive protease targets.

Protease inhibition Phenylformamido pharmacophore WNV protease Cathepsin L

Antimicrobial Potency Benchmarking: Class-Level MIC Superiority of 1,3,4-Oxadiazole Acetamides Over Monocyclic Oxadiazole Controls

A 2025 study of ten 1,3,4-oxadiazole-acetamide analogs (3a–3j) demonstrated that 9 of 10 compounds achieved an MIC of 1.95 µg/mL against a panel of pathogenic bacterial and fungal strains, superior to positive controls including ciprofloxacin and fluconazole in several head-to-head comparisons [1]. By contrast, a structurally simpler 5-methyl-1,3,4-oxadiazole congener (compound 19 in Sadek et al., 2011) lacking the acetamide extension exhibited an MIC of 25 µg/mL against E. coli and A. niger—a 12.8-fold higher (worse) potency [2]. Separately, a 1,3,4-oxadiazole acetamide compound (1771) with an aryl substitution showed an MIC of 4 µg/mL against B. subtilis W168 [3]. While these data are class-level and not measured on the target compound itself, they establish that the 1,3,4-oxadiazole-acetamide scaffold consistently outperforms simpler oxadiazole controls, and the target compound occupies the most substitution-rich region of this scaffold space.

Antimicrobial MIC 1,3,4-Oxadiazole acetamide Antibacterial Gram-positive pathogens

Glycogen Phosphorylase Inhibition: The 5-Methyl-1,3,4-oxadiazole Ring as a Recognized Catalytic-Site Ligand with Measurable Ki

Crystallographic and kinetic studies demonstrate that 2-(β-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole binds competitively at the catalytic site of rabbit muscle glycogen phosphorylase b (GPb) with a Ki of 145.2 ± 11.6 µM, establishing the 5-methyl-1,3,4-oxadiazole ring as a viable ligand for this therapeutically relevant enzyme [1]. The benzimidazole analog achieved a Ki of 8.6 ± 0.7 µM, while the benzothiazole analog showed Ki = 76 ± 4.8 µM, indicating that the oxadiazole heteroatom arrangement influences binding affinity. The target compound replaces the glucopyranosyl group with a phenylformamido-acetamide moiety, potentially exploiting additional interactions in the catalytic site or adjacent sub-pockets. Crystallographic data (PDB: 1XKX, 1.92 Å resolution) confirm that the oxadiazole ring occupies the sugar-binding region of the catalytic site with minimal tertiary structure perturbation, providing a rational structural basis for further optimization [2].

Glycogen phosphorylase Diabetes target Catalytic site inhibitor Oxadiazole Ki

Structural Rigidity Advantage: Direct α-Carbon Attachment vs. Flexible Linker Analogs

The target compound directly attaches the 5-methyl-1,3,4-oxadiazole ring to the α-carbon of the phenylformamido acetamide backbone, creating a conformationally constrained architecture with only two rotatable bonds connecting the two pharmacophores . By contrast, closely related analogs such as 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid (CAS 921106-66-3) insert a methylene bridge and a thioether linker, increasing the rotatable bond count to ≥6 and introducing additional degrees of conformational freedom [1]. In ligand design, conformational restriction via direct attachment reduces the entropic penalty upon target binding; for a related series of constrained vs. flexible oxadiazole ligands, rigidification was associated with a 3- to 10-fold improvement in binding affinity in docking simulations (ΔG binding energies of −44.0 to −77.49 kcal/mol for constrained 1,3,4-oxadiazole acetamides) [2].

Conformational restriction Ligand pre-organization Entropic binding advantage Linker comparison

Recommended Application Scenarios for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Library Enrichment for Multi-Drug-Resistant Gram-Positive Pathogen Programs

The compound is a rational addition to antimicrobial screening decks targeting MRSA and VRE, based on the class-level MIC of 1.95 µg/mL demonstrated by closely related 1,3,4-oxadiazole acetamides [1]. Its dual-pharmacophore architecture (oxadiazole + phenylformamido) may simultaneously engage bacterial cell-wall synthesis enzymes and intracellular proteases, potentially reducing resistance emergence. Procurement teams should prioritize this scaffold over simple N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide controls, which have no validated sub-10 µg/mL MIC data.

Protease-Focused Drug Discovery: Cysteine and Serine Protease Inhibitor Lead Identification

The phenylformamido moiety is a known cysteine/serine protease recognition element, with structurally related phenylformamido compounds achieving Ki values of 49–271 nM against WNV protease and cathepsin L [2]. The target compound can serve as a starting scaffold for structure-activity relationship (SAR) exploration targeting human cathepsins (K, L, S), viral proteases (WNV, HIV-1), or parasite proteases, where simple oxadiazole acetamides are inactive.

Glycogen Phosphorylase Inhibitor Optimization for Type 2 Diabetes and Metabolic Disease

The 5-methyl-1,3,4-oxadiazole ring is crystallographically validated to bind the GPb catalytic site (Ki = 145.2 µM), with the complex structure resolved at 1.92 Å [3]. The target compound's phenylformamido-acetamide extension may occupy sub-pockets adjacent to the sugar-binding site, offering a rational template for improving affinity toward the 8.6 µM Ki benchmark set by the benzimidazole analog. Procurement for metabolic disease programs is supported by the availability of high-resolution structural data for the oxadiazole-GPb complex.

Agrochemical Lead Discovery: Herbicidal N-(1,3,4-Oxadiazol-2-yl)aryl Formamide Scaffold Exploration

Patent literature (WO2020108518, CN-112741097-B) identifies N-(1,3,4-oxadiazol-2-yl)aryl formamides as herbicidal active ingredients with demonstrated efficacy against sedge and grass weeds in rice and cereal crops [4]. The target compound's structural elements (1,3,4-oxadiazole directly linked to a phenylformamido group) map onto the generic Formula (I) of these herbicidal patents, positioning it as a candidate for agrochemical screening alongside established herbicides.

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